molecular formula C16H13NO2 B1624655 1-methyl-2-phenyl-1H-indole-3-carboxylic acid CAS No. 59050-41-8

1-methyl-2-phenyl-1H-indole-3-carboxylic acid

Cat. No. B1624655
CAS RN: 59050-41-8
M. Wt: 251.28 g/mol
InChI Key: RELJLFYAYAGHEF-UHFFFAOYSA-N
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Description

1-methyl-2-phenyl-1H-indole-3-carboxylic acid, also known as MIPT, is a research chemical that belongs to the indole family. It is a substituted tryptamine that has shown potential in various scientific research applications. MIPT has a unique structure that makes it an attractive compound for researchers in the field of medicinal chemistry and neuroscience.

Scientific Research Applications

Synthesis of Novel Derivatives

1-Methyl-2-phenyl-1H-indole-3-carboxylic acid has been utilized in the synthesis of novel compounds. For instance, indole carboxylic acids have been condensed with other compounds to create indole-benzimidazoles, which are of interest in chemical research for their unique structural and chemical properties (Wang et al., 2016).

Conformational Studies and Peptide Research

This compound plays a role in the synthesis of tryptophan derivatives, which are significant in peptide and peptoid conformation elucidation studies. These derivatives help in understanding the conformational flexibility of side chains in peptides, which is crucial for biological and medicinal chemistry (Horwell et al., 1994).

Receptor Antagonist Research

In pharmacological research, derivatives of indole-3-carboxylic acid have been synthesized as potential selective glycine-site NMDA receptor antagonists. These compounds are of interest due to their implications in neurological studies and potential therapeutic applications (Baron et al., 2005).

Chemical Reaction Studies

Research has also focused on the reaction of indole carboxylic acids with other chemicals, leading to a better understanding of chemical reactions like [4 + 3]-annulation and carboxylate migration. These studies contribute to the broader field of organic chemistry and synthesis methods (Selvaraj et al., 2019).

Plant Hormone Analysis

Indole carboxylic acids are also relevant in the study of plant hormones. They are used in analytical methods to quantify phytohormones, contributing to the understanding of plant biology and the effects of biotic and abiotic stresses on plants (Schmelz et al., 2003).

properties

IUPAC Name

1-methyl-2-phenylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELJLFYAYAGHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429269
Record name 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-phenyl-1H-indole-3-carboxylic acid

CAS RN

59050-41-8
Record name 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-phenyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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